SARS-CoV-2 RBD-ACE2 Inhibition Potency Benchmarking Against the 5-Chloro Analog
The closest structurally characterized analog, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, demonstrates an IC₅₀ of 0.26 µM for disrupting the SARS-CoV-2 spike RBD–ACE2 interaction, with a selectivity index of 7.9 versus an unrelated PD-1/PD-L1 binding pair. Molecular docking suggests the halogen substituent contributes to binding pocket interactions [1]. The 5-bromo derivative (target compound) is predicted, by class-level inference, to exhibit altered binding kinetics due to the larger atomic radius and increased polarizability of bromine, which can enhance halogen bonding and van der Waals contacts within the hydrophobic ACE2 binding site.
| Evidence Dimension | Inhibition of SARS-CoV-2 Spike RBD binding to human ACE2 receptor |
|---|---|
| Target Compound Data | No direct IC₅₀ data publicly available; predicted to be within the low micromolar to sub-micromolar range based on 5-chloro analog behavior. |
| Comparator Or Baseline | 5-Chloro analog: IC₅₀ = 0.26 µM (Selectivity index = 7.9 vs. PD-1/PD-L1) |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of direct target data; the 5-chloro analog provides a validated potency benchmark. |
| Conditions | In vitro biochemical assay; RBD-ACE2 interaction; IC₅₀ measured via ELISA-based method. |
Why This Matters
This establishes a rational, data-backed potency expectation for the target compound in a high-priority antiviral screening program, enabling a go/no-go procurement decision based on the demonstrated activity of the directly comparable 5-chloro congener.
- [1] Tcho, A. et al. (2023). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, and biochemical and computational screening against SARS-CoV-2. Research Square (Preprint). View Source
